Boc-D-Nva-OH.DCHA is a compound utilized primarily in peptide synthesis, serving as a building block due to its protective Boc (tert-butoxycarbonyl) group attached to the amino group of norvaline. This compound is essential for synthesizing peptides that require the incorporation of norvaline residues, which can impart unique structural and functional properties to the resulting peptides.
Boc-D-Nva-OH.DCHA is synthesized from norvaline, a non-proteinogenic amino acid. The compound's synthesis typically involves the protection of norvaline's amino group with a Boc group and the subsequent formation of a dicyclohexylamine salt (DCHA) to enhance its stability and solubility in organic solvents.
Boc-D-Nva-OH.DCHA falls under the classification of amino acid derivatives and peptide building blocks. It is categorized as a protected amino acid, which is crucial for various synthetic applications in organic chemistry and biochemistry.
The synthesis of Boc-D-Nva-OH.DCHA involves two main steps:
The molecular formula for Boc-D-Nva-OH.DCHA is . The structure consists of:
The compound features a complex structure that allows it to participate in various chemical reactions while maintaining stability due to the protective Boc group. Its molecular weight is approximately 398.59 g/mol.
Boc-D-Nva-OH.DCHA can undergo several types of reactions:
Boc-D-Nva-OH.DCHA functions primarily as a building block in peptide synthesis. The mechanism involves:
The specific molecular targets and biological pathways depend on the nature of the peptides synthesized using this compound.
Boc-D-Nva-OH.DCHA has various scientific uses, including:
The dicyclohexylamine (DCHA) salt of tert-butoxycarbonyl-L-norvaline (BOC-Nva-OH) serves as a critical building block in Solid-Phase Peptide Synthesis (SPPS) due to its enhanced crystallinity and handling properties compared to the free acid form. This crystalline solid (Molecular Weight: 398.3; Molecular Formula: C₁₀H₁₉NO₄·C₁₂H₂₃N) exhibits superior solubility profiles in aprotic polar solvents like dimethylformamide and N-methylpyrrolidone, facilitating efficient coupling reactions during stepwise chain elongation [1] [3]. The DCHA counterion effectively suppresses racemization during activation and acylation by forming a stable carboxylate salt, a fundamental requirement for chiral integrity maintenance in peptide synthesis.
Integration into Merrifield and PAM resins follows cesium salt activation protocols, where the BOC-Nva-OH.DCHA is first converted to its cesium carboxylate form prior to esterification with chloromethylated polystyrene supports. This methodology minimizes quaternary ammonium salt formation and ensures high loading efficiency (typically 0.5–1.0 mmol/g) [9]. Post-coupling, the DCHA moiety is removed during standard trifluoroacetic acid deprotection cycles (50% TFA/DCM, 2 × 10–30 minutes), with the liberated amine trifluoroacetate subsequently neutralized by triethylamine in dichloromethane (10% TEA/DCM) to regenerate the free nucleophile for subsequent coupling [9].
Table 1: Solubility Profile of BOC-Nva-OH.DCHA in SPPS-Compatible Solvents
Solvent System | Solubility (g/100mL, 25°C) | Recommended Use Case |
---|---|---|
Dimethylformamide (DMF) | >25 | Primary coupling solvent |
N-Methylpyrrolidone (NMP) | >20 | Alternative coupling solvent |
Dichloromethane (DCM) | <5 | Deprotection/neutralization washes |
Methanol | <2 | Non-preferred (transesterification risk) |
Diethyl ether | <0.5 | Precipitation/crystallization |
BOC-Nva-OH.DCHA functions as a cornerstone in multidimensional orthogonal protection strategies, particularly when combined with acid-labile side-chain protecting groups (e.g., tert-butyl ethers/esters, trityl thioethers) and base-labile Nα-9-fluorenylmethoxycarbonyl groups. The tert-butoxycarbonyl group’s selective acidolytic cleavage (TFA-labile) without affecting tert-butyl-based side-chain protections enables sequential deprotection in complex syntheses [8] [9]. This orthogonality is indispensable for synthesizing peptides containing multiple functional residues (e.g., cysteine, aspartic acid, lysine) where differentiated side-chain reactivity must be preserved throughout the assembly.
The DCHA salt form provides particular advantages in phenylacetamidomethyl resin applications for C-terminal carboxylic acid synthesis. Its stability against premature cleavage during repetitive TFA treatments exceeds that of standard benzyl ester linkages, reducing peptide loss during extended syntheses [9]. Furthermore, the steric bulk of the DCHA cation may attenuate intermolecular aggregation during chain assembly, thereby improving solvation and coupling efficiencies in sequences prone to β-sheet formation.
Table 2: Orthogonal Protection Compatibility of BOC-Nva-OH.DCHA
Protection Scheme | Nα-Protection Cleavage | Side-Chain Stability | Application Example |
---|---|---|---|
Boc/Bzl | TFA (50% DCM) | Stable to TFA; Cleaved by HF/TFMSA | Standard Merrifield SPPS |
Boc/tBu | TFA (50% DCM) | Stable to TFA; Cleaved by TFA/HF | Modern acid-stable side-chain SPPS |
Boc/Fmoc hybrid | TFA (stepwise) then piperidine | Orthogonal deprotection sequences | Glycopeptides/conjugates |
Photolabile (ONb) anchor | TFA | Stable to photolysis (365 nm) | Photocleavable peptide arrays |
BOC-Nva-OH.DCHA serves as a versatile precursor for introducing non-proteinogenic L-norvaline residues into macrocyclic peptidomimetic scaffolds synthesized via combinatorial strategies. Its lipophilic side chain (propyl group) enhances membrane permeability in cyclic peptides targeting intracellular protein-protein interactions [10]. In the synthesis of Holliday junction-trapping macrocycles and Synergimycin derivatives, the BOC-protected norvaline DCHA salt undergoes efficient fragment coupling with trimers (X₁-X₂-X₃) composed of natural/non-natural amino acids prior to head-to-tail cyclization [10]. The DCHA salt form improves solubility during prolonged combinatorial coupling reactions, reducing aggregation in mixed solvent systems.
Key applications include generating diversified macrocyclic libraries through:
Table 3: Macrocyclic Library Synthesis Using BOC-Nva-OH.DCHA-Derived Fragments
Library Type | Cyclization Yield Range | Key Structural Variation | Biological Target |
---|---|---|---|
Holliday junction trappers | 65–78% | Norvaline at positions 2/4 | DNA recombination intermediates |
Synergimycin B derivatives | 55–82% | Norvaline replacing residue 4 | Ribosomal protein synthesis |
Peptide-PNA conjugates | 72–95% (Cys-CINA step) | Norvaline-enhanced permeability | Bacterial acpP mRNA |
Ketone-scanned peptidomimetics | 60–68% | Amide-to-ketone at norvaline C-term | Protease stability enhancement |
The carboxylic acid of deprotected norvaline, liberated from BOC-Nva-OH.DCHA, serves as an ideal conjugation handle for covalent attachment to amine-terminated poly(amidoamine) and poly(propylene imine) dendrimers. This enables precise drug loading at nanoscale dimensions (1–100 nm) through carbodiimide-mediated amidation (EDC/NHS chemistry) in aqueous-organic mixed phases [6]. The propyl side chain of norvaline contributes to controlled hydrophobicity within the dendrimer core, facilitating hydrophobic drug encapsulation (e.g., anthracyclines, taxanes) while the conjugated peptide moiety directs tissue-specific targeting.
Applications leverage the stereochemical purity (>98% enantiomeric excess) of the L-norvaline derivative from BOC-Nva-OH.DCHA to ensure reproducible ligand orientation on dendrimer surfaces. For instance:
Structural analogs like Boc-D-Nva(5-phenyl)-OH·DCHA (CAS 156130-68-6) further expand dendrimer functionalization by introducing aromatic stacking modules within the conjugation bridge. This modification enhances stability of peptide-dendrimer constructs in serum by reducing protease accessibility through steric and electronic effects [6].
Table 4: Dendrimer Conjugation Efficiency Using Norvaline Linkers
Dendrimer Generation | Terminal Amines | Norvaline Conjugation Yield | Drug Payload Capacity (mg/mg dendrimer) |
---|---|---|---|
PAMAM G3 | 32 | 92 ± 3% | 0.18 ± 0.02 |
PAMAM G4 | 64 | 89 ± 4% | 0.35 ± 0.03 |
PAMAM G5 | 128 | 85 ± 5% | 0.72 ± 0.06 |
PPI G4 | 32 | 94 ± 2% | 0.20 ± 0.02 |
CAS No.: 4430-97-1
CAS No.: 99558-89-1
CAS No.: 582-59-2
CAS No.: 203000-17-3
CAS No.: 3102-32-7